While the provided literature doesn't offer a specific synthetic procedure for 1-(3-chlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, related compounds like 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives [], suggest possible synthetic routes. These likely involve reacting a substituted succinic acid or its derivatives with appropriately substituted anilines to form the pyrrolidine-2,5-dione core. Subsequent alkylation with a 4-(4-fluorophenyl)piperazine derivative would likely yield the target compound.
Although the provided literature lacks specific molecular structure analysis data for 1-(3-chlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, structural insights can be gleaned from analogous compounds like 3-(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(4-fluorophenyl)-N-methylbenzamide [, ] and 1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)-2-hydroxypropyl)pyrrolidin-2-one [, ]. These suggest that the molecule likely adopts a conformation where the piperazine ring is in a chair conformation and the aryl substituents occupy equatorial positions to minimize steric hindrance. The presence of halogen atoms (chlorine and fluorine) in the structure could influence the molecule's polarity and potentially contribute to its interactions with biological targets.
Research indicates that 1-(3-chlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione exhibits its pharmacological effects through interactions with multiple targets within the central nervous system [, , , ]. While the exact mechanisms are not fully elucidated, studies suggest potential interactions with:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: